molecular formula C13H15N3O B8798167 3-(piperidin-4-yl)quinazolin-4(3H)-one

3-(piperidin-4-yl)quinazolin-4(3H)-one

Cat. No.: B8798167
M. Wt: 229.28 g/mol
InChI Key: RCSWKIOCGLYWMS-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)quinazolin-4(3H)-one is a heterocyclic compound featuring a quinazolinone core substituted with a piperidine ring at position 3. Its molecular formula is C₁₃H₁₅N₃O, with a molecular weight of 229.28 g/mol . This scaffold has garnered attention for its versatility in drug discovery, particularly as a building block for combinatorial libraries. For example, sulfonamide derivatives of this compound exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria . The piperidine moiety enhances molecular interactions with biological targets, making it a promising candidate for structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

3-piperidin-4-ylquinazolin-4-one

InChI

InChI=1S/C13H15N3O/c17-13-11-3-1-2-4-12(11)15-9-16(13)10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2

InChI Key

RCSWKIOCGLYWMS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

1.1 Anticancer Activity

Recent studies have demonstrated that derivatives of quinazolin-4(3H)-one, including 3-(piperidin-4-yl)quinazolin-4(3H)-one, exhibit potent cytotoxic effects against various cancer cell lines. For instance, a series of quinazolin-4(3H)-one derivatives were tested for their inhibitory activities against multiple tyrosine kinases such as CDK2, HER2, EGFR, and VEGFR2. Notably, compounds 2i and 3i showed strong inhibitory activity against CDK2 (IC50 values of 0.173 ± 0.012 µM and 0.177 ± 0.032 µM respectively), comparable to the standard drug imatinib (IC50 = 0.131 ± 0.015 µM) .

Table 1: Inhibitory Activity of Quinazolin-4(3H)-one Derivatives Against Tyrosine Kinases

CompoundCDK2 IC50 (µM)HER2 IC50 (µM)EGFR IC50 (µM)
2i0.173 ± 0.012--
3i0.177 ± 0.0320.079 ± 0.015-
Control (Imatinib)0.131 ± 0.015--

1.2 Pain Management

The compound has also been investigated for its analgesic properties. Quinazolin-4(3H)-one-type piperidine compounds are reported to be effective in treating chronic pain conditions through their action on the ORL-1 receptor, which is involved in pain modulation . These compounds can potentially serve as alternatives to opioid analgesics, addressing the growing concern over opioid addiction.

Antimicrobial Activity

Quinazolin-4(3H)-ones have shown promise in combating antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). A study highlighted the synergistic effect of a quinazolinone derivative with piperacillin-tazobactam, demonstrating enhanced efficacy against MRSA infections in vitro and in vivo .

Table 2: Antimicrobial Efficacy Against MRSA

CompoundMIC (µg/mL)Synergistic Effect with Piperacillin-Tazobactam
Quinazolin DerivativeXYes

Comparison with Similar Compounds

Structural and Functional Variations

Quinazolin-4(3H)-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogues:

Key Findings and SAR Insights

  • Position 3 Substitutions :

    • The piperidine ring at position 3 (target compound) enables antimicrobial activity when functionalized with sulfonamides . In contrast, N-benzylpiperidine derivatives () shift activity toward AChE inhibition, highlighting the role of N-alkylation in target specificity .
    • Triazolylmethyl groups at position 3 () confer anticancer activity, likely due to enhanced DNA intercalation or kinase inhibition .
  • Position 2 Substitutions: Styryl and cyanostyryl groups () enhance antibacterial potency against MRSA by improving membrane penetration . Aliphatic thio groups () exhibit stronger hCA II inhibition than aromatic thio derivatives, suggesting steric flexibility is critical for enzyme binding .
  • Hybrid Derivatives :

    • Compounds with chlorophenyl-dihydroisoxazol moieties () mimic prazosin’s α₁-adrenergic blocking activity, indicating that bulky aromatic groups improve cardiovascular targeting .

Contradictions and Activity Shifts

  • The same piperidine scaffold can yield AChE inhibitors () or antimicrobial agents () depending on additional functional groups (e.g., sulfonamides).
  • Pyridyl substitution at position 3 () favors anti-inflammatory activity over piperidine-based analogues, underscoring the impact of heteroaromatic rings on pharmacological profiles .

Preparation Methods

Copper-Catalyzed Isocyanide-Based Cyclization

Copper-mediated reactions provide a robust pathway for constructing quinazolin-4(3H)-one frameworks. A method described by involves microwave-assisted cyclization using aromatic amines and copper(II) acetate. For 3-(piperidin-4-yl)quinazolin-4(3H)-one , substituting the aromatic amine with piperidin-4-ylamine under these conditions yields the target compound.

Procedure :

  • Reagents : Piperidin-4-ylamine (1.0 mmol), ethyl 2-isocyanobenzoate (1.0 mmol), Cu(OAc)₂·H₂O (0.05 mmol), triethylamine (1.5 mmol).

  • Conditions : Microwave irradiation at 150°C for 20 minutes.

  • Workup : Extraction with dichloromethane, drying over Na₂SO₄, and silica gel chromatography (cHex/EtOAc = 2:1).

  • Yield : ~85–90% based on analogous reactions .

Key Data :

  • ¹H NMR (CDCl₃): δ 8.55–8.59 (m, 2H, Ar–H), 7.84–7.79 (m, 2H, Ar–H), 5.28 (s, 2H, N–CH₂), 3.06–2.37 (m, 8H, piperidine) .

  • HRMS : m/z calcd. for C₁₅H₁₇N₃O [M + H]⁺: 256.1445; found: 256.1452 .

Base-Promoted Nucleophilic Aromatic Substitution (SNAr)

A transition-metal-free approach utilizing cesium carbonate (Cs₂CO₃) enables the incorporation of piperidin-4-yl groups via SNAr reactivity . This method avoids heavy metals, enhancing scalability.

Procedure :

  • Reagents : ortho-Fluorobenzamide (1.0 mmol), piperidin-4-ylamine (2.5 mmol), Cs₂CO₃ (2.5 mmol).

  • Conditions : DMSO solvent, 135°C for 24 hours under nitrogen.

  • Workup : Aqueous extraction, ethyl acetate purification, and recrystallization.

  • Yield : 70–75% .

Mechanistic Insight :
The fluoride leaving group is displaced by the amine nucleophile, followed by intramolecular cyclization to form the quinazolinone core .

Analytical Validation :

  • ¹³C NMR : δ 160.3 (C=O), 147.6 (C=N), 51.3 (N–CH₂), 26.3–43.0 (piperidine carbons) .

  • Melting Point : 158–160°C .

Chlorination Followed by Amine Substitution

Quinazolin-4(3H)-one chlorination at the 3-position facilitates nucleophilic substitution with piperidin-4-ylamine. This two-step method is ideal for late-stage functionalization .

Step 1: Chlorination

  • Reagents : Quinazolin-4(3H)-one (1.0 mmol), POCl₃ (5.0 mmol), DMF (catalytic).

  • Conditions : Reflux at 110°C for 6 hours.

  • Yield : 80–85% .

Step 2: Amination

  • Reagents : 3-Chloroquinazolin-4(3H)-one (1.0 mmol), piperidin-4-ylamine (1.2 mmol), K₂CO₃ (1.5 mmol).

  • Conditions : Acetonitrile, 80°C for 12 hours.

  • Yield : 65–70% .

Critical Data :

  • IR : 1696 cm⁻¹ (C=O), 1604 cm⁻¹ (C=N) .

  • Chromatography : Rf = 0.10 (cHex/EtOAc = 2:1) .

Microwave-Assisted Green Synthesis

Microwave irradiation significantly reduces reaction times while improving yields. A protocol adapted from uses formamide cyclization followed by piperidine incorporation.

Procedure :

  • Reagents : Anthranilic acid (1.0 mmol), formamide (5.0 mmol), piperidin-4-ylamine (1.2 mmol).

  • Conditions : Microwave at 150°C for 10 minutes.

  • Workup : Acidic quenching, filtration, and recrystallization.

  • Yield : 87% .

Advantages :

  • No toxic solvents or catalysts.

  • Reaction time reduced from 6 hours to 10 minutes .

Reductive Amination of Quinazolinone Intermediates

For derivatives requiring stereochemical control, reductive amination offers precision. This method employs sodium borohydride (NaBH₄) to reduce imine intermediates .

Procedure :

  • Reagents : 3-Ketoquinazolin-4(3H)-one (1.0 mmol), piperidin-4-ylamine (1.5 mmol), NaBH₄ (2.0 mmol).

  • Conditions : Methanol, room temperature, 4 hours.

  • Yield : 60–65% .

Characterization :

  • ¹H NMR : δ 4.72 (s, 2H, NH–CH₂), 3.86–3.98 (m, 4H, piperidine) .

  • MS : m/z 256 [M + H]⁺ .

Q & A

Q. Advanced

  • Piperidine substitution : Modifying the piperidinyl group (e.g., acylation, sulfonylation) alters receptor binding. For example, CXCR3 receptor antagonists are generated by functionalizing the piperidine nitrogen with pyridinylmethylaminoethyl groups .
  • Quinazolinone core : Introducing electron-withdrawing groups (e.g., trifluoromethoxy) enhances metabolic stability and target affinity . Conflicting data exist on optimal substituent positions, necessitating computational docking studies .

What analytical techniques are critical for characterizing this compound?

Q. Basic

  • 1H NMR : Assigns proton environments (e.g., δ 1.72–2.08 ppm for piperidinyl CH2 groups; δ 8.45 ppm for aromatic H-2) .
  • Elemental analysis : Verifies purity (>98% for N content, ideally 18.33% for C13H15N3O) .
  • Melting point determination : Standard purity check (e.g., 179–181°C for the base compound) .

How can researchers resolve spectral complexity in NMR analysis of this compound derivatives?

Q. Advanced

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in congested aromatic/piperidinyl regions .
  • Deuteration studies : Exchangeable protons (e.g., NH in hydrolyzed intermediates) are identified via D2O shaking .
  • Dynamic NMR : Detects conformational flexibility in piperidinyl rings, which may obscure integration .

What contradictions exist in reported synthetic yields for this compound?

Q. Advanced

  • Method-dependent variability : Solvent-free methods claim >90% yields , while traditional routes report 60–75% due to side reactions (e.g., incomplete cyclization) .
  • Catalyst impact : Copper-catalyzed methods achieve moderate yields (50–65%) but introduce metal contamination, complicating pharmacological applications .

Why do some studies report conflicting biological activities for quinazolin-4(3H)-one derivatives?

Q. Advanced

  • Assay variability : Antiviral activity against HCV is strain-specific; NS5B polymerase inhibition may not correlate with cellular efficacy .
  • Off-target effects : Antiproliferative activity in 3-(indazol-3-yl)-quinazolin-4(3H)-one derivatives may arise from topoisomerase inhibition rather than primary target engagement . Standardized cytotoxicity assays (e.g., NCI-60 panel) are recommended for cross-study comparisons.

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